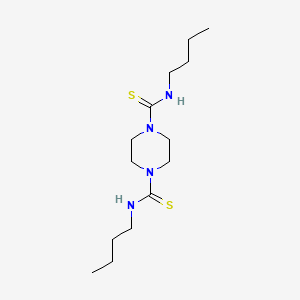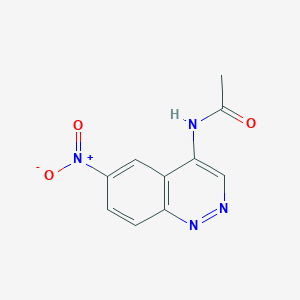
N-(6-Nitro-4-cinnolinyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Nitro-4-cinnolinyl)-acetamide is a chemical compound with the molecular formula C14H11N5O2 It is a derivative of cinnoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Nitro-4-cinnolinyl)-acetamide typically involves the nitration of cinnoline derivatives followed by acylation. One common method includes the nitration of 4-cinnolinylamine to produce 6-nitro-4-cinnolinylamine, which is then reacted with acetic anhydride to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Nitro-4-cinnolinyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-amino-4-cinnolinylacetamide.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cinnoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6-Nitro-4-cinnolinyl)-acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of N-(6-Nitro-4-cinnolinyl)-acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Nitro-4-cinnolinylamine
- 4-Hydroxy-6-nitrocinnoline
- 4,6-Diaminocinnoline
Uniqueness
N-(6-Nitro-4-cinnolinyl)-acetamide is unique due to its acetamide functional group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8N4O3 |
|---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
N-(6-nitrocinnolin-4-yl)acetamide |
InChI |
InChI=1S/C10H8N4O3/c1-6(15)12-10-5-11-13-9-3-2-7(14(16)17)4-8(9)10/h2-5H,1H3,(H,12,13,15) |
InChI-Schlüssel |
ZCKPXIHVXMJKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CN=NC2=C1C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



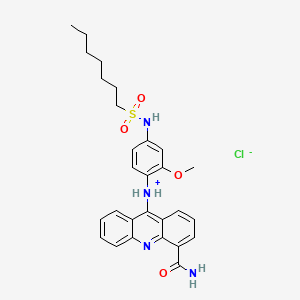
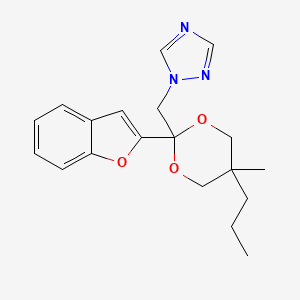
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-4-piperidinyl)-(9ci)](/img/structure/B13771931.png)

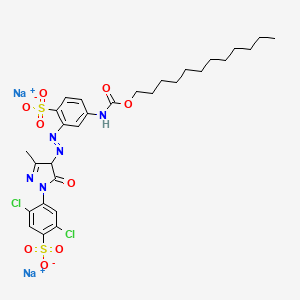
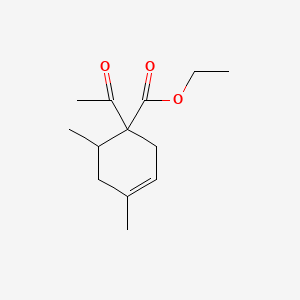



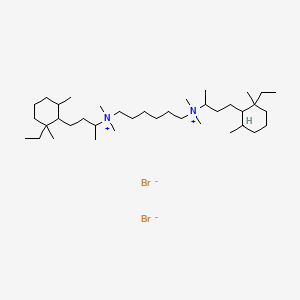
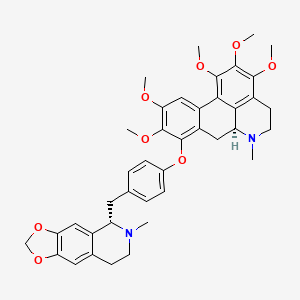
![[2-(3,5-Dimethylphenoxy)ethylamino]azanium chloride](/img/structure/B13771997.png)
